molecular formula C27H20N2O4S B2601930 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile CAS No. 477296-29-0

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile

Cat. No.: B2601930
CAS No.: 477296-29-0
M. Wt: 468.53
InChI Key: XZEKGTHSBKTGEN-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile is a complex organic compound featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using a benzo[d][1,3]dioxole-containing reagent.

    Formation of the Acrylonitrile Group: The acrylonitrile group is typically introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) under appropriate conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen or alkyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiazole ring is particularly significant due to its known bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism by which (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole ring can bind to metal ions or form hydrogen bonds, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Lacks the benzyloxy group, potentially altering its reactivity and biological activity.

    (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile: Contains a hydroxy group instead of a methoxy group, which can affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the benzyloxy and methoxy groups in (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile makes it unique compared to its analogs. These groups can influence the compound’s electronic properties, reactivity, and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-30-25-12-19(7-9-23(25)31-15-18-5-3-2-4-6-18)11-21(14-28)27-29-22(16-34-27)20-8-10-24-26(13-20)33-17-32-24/h2-13,16H,15,17H2,1H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEKGTHSBKTGEN-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.